![molecular formula C16H17N5OS B2648768 (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone CAS No. 1286727-02-3](/img/structure/B2648768.png)

(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

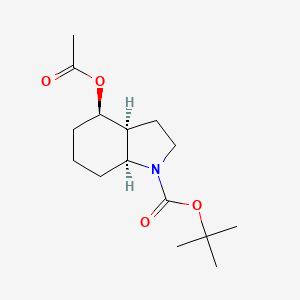

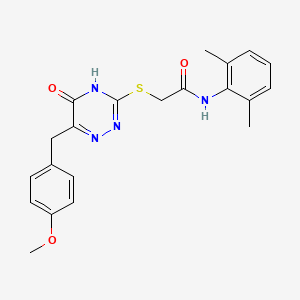

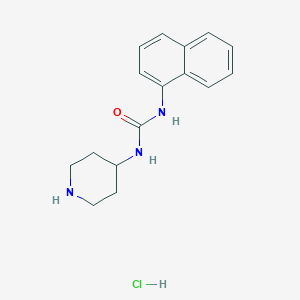

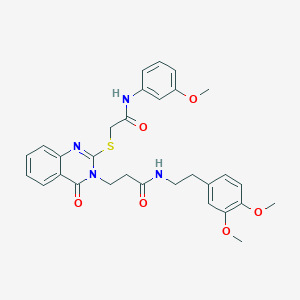

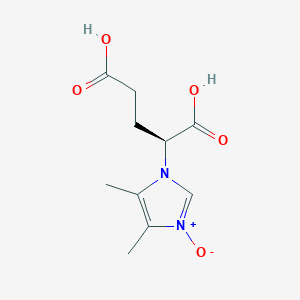

The compound contains several functional groups including an imidazole ring, a piperidine ring, and a benzo[c][1,2,5]thiadiazol-5-yl group. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Piperidine is a six-membered ring with one nitrogen atom, making it a secondary amine . The benzo[c][1,2,5]thiadiazol-5-yl group is a heterocyclic compound containing sulfur and nitrogen .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The imidazole and piperidine rings are likely to contribute to the rigidity of the molecule, while the benzo[c][1,2,5]thiadiazol-5-yl group may influence its electronic properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole and piperidine rings could impact its solubility and stability .Aplicaciones Científicas De Investigación

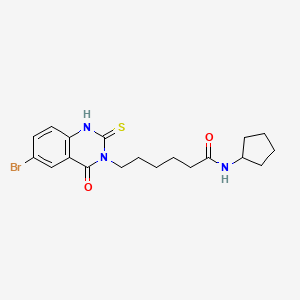

Synthesis and Biological Activity

The synthesis of imidazo[1,2-a]pyridines and their evaluation as potential antiulcer agents illustrate the broader chemical family's relevance. Although the exact compound was not directly mentioned, related structures demonstrate interest in thiadiazole derivatives for their potential pharmacological activities. In one study, thiadiazole derivatives were synthesized but showed no significant antisecretory activity in a rat model, despite some compounds demonstrating good cytoprotective properties against ethanol and HCl-induced ulcers (Starrett et al., 1989).

Antiproliferative Activity

Another research avenue involves the synthesis and evaluation of novel heterocycles for antiproliferative activity, highlighting the interest in exploring benzothiazole and piperidine derivatives for potential therapeutic applications. A specific study synthesized a compound from piperidinyl benzo[d]isoxazole, demonstrating its structure and evaluating it for antiproliferative activity, emphasizing the significance of structural analysis in medicinal chemistry (Prasad et al., 2018).

Molecular Interaction Studies

The molecular interactions of cannabinoid receptor antagonists, such as SR141716 (a compound structurally similar to the query), have been explored to understand their binding mechanisms and potential therapeutic implications. This research is indicative of the scientific community's interest in dissecting the pharmacological action at the molecular level to design more effective drugs (Shim et al., 2002).

Aggregation Effects in Organic Compounds

Studies on the aggregation effects of thiadiazole derivatives in organic solvents offer insights into the physicochemical properties that influence compound behavior in different environments. This research can inform the development of materials and drugs by understanding how molecular structures impact their physical properties and interactions (Matwijczuk et al., 2016).

Antimicrobial and Antitubercular Activity

The design and synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives for evaluating their antimicrobial and antitubercular activities demonstrate the ongoing efforts to find new treatments for infectious diseases. This research showcases the therapeutic potential of such compounds in addressing global health challenges (Syed et al., 2013).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[4-(imidazol-1-ylmethyl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5OS/c22-16(13-1-2-14-15(9-13)19-23-18-14)21-6-3-12(4-7-21)10-20-8-5-17-11-20/h1-2,5,8-9,11-12H,3-4,6-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBGOLGKCPSCGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=CN=C2)C(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(2,5-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2648691.png)

![N-(5-(diethylamino)pentan-2-yl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2648692.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2648693.png)

![1-[[2-(4-Fluorophenoxy)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2648694.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2648697.png)

![1-[(4-bromophenyl)methyl]-3-(4-methylphenyl)indole-2-carboxylic Acid](/img/structure/B2648699.png)

![N1-(furan-2-ylmethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2648700.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2648706.png)